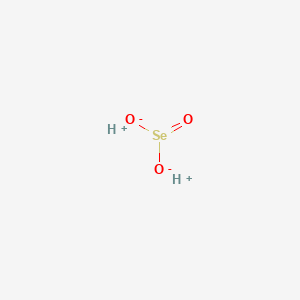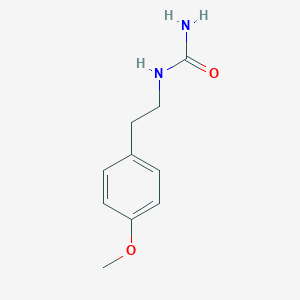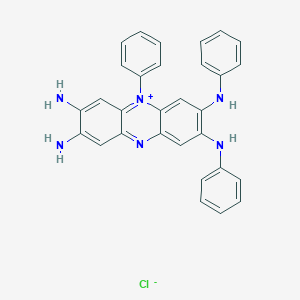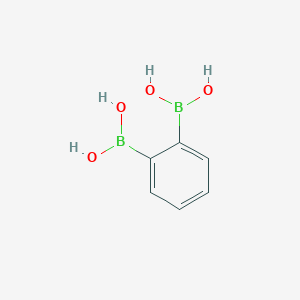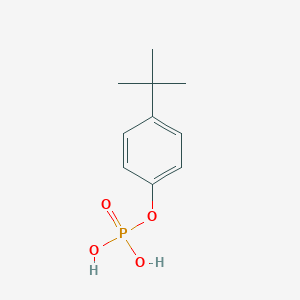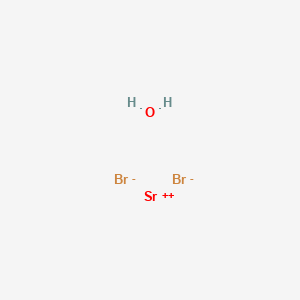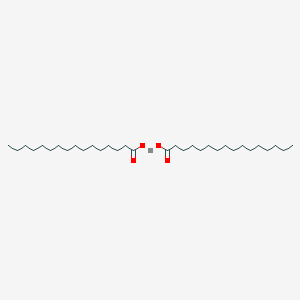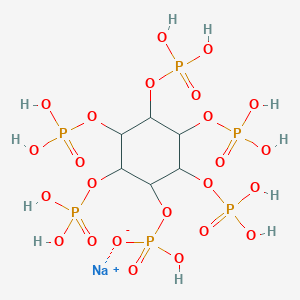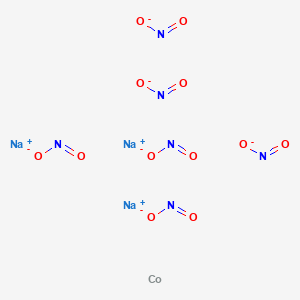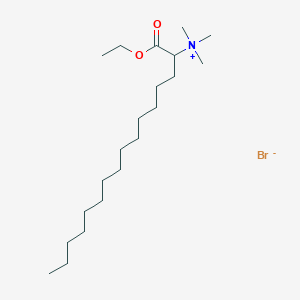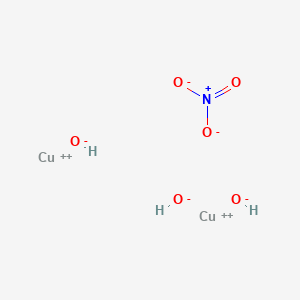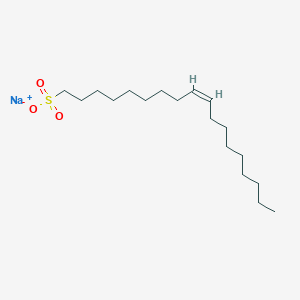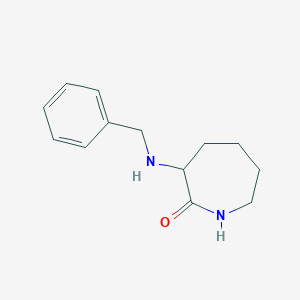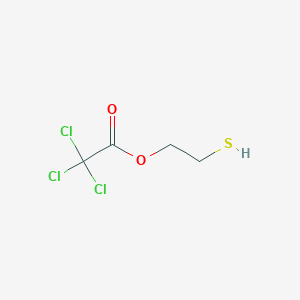
Acetic acid, trichloro-, 2-mercaptoethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, trichloro-, 2-mercaptoethyl ester, also known as trichloroacetyl mercaptan, is a chemical compound with the molecular formula C3H3Cl3O2S. It is a colorless liquid with a pungent odor and is commonly used in the synthesis of various organic compounds. In
Wirkmechanismus
The mechanism of action of Acetic acid, trichloro-, 2-mercaptoethyl estertyl mercaptan involves the addition of the thiol group to the carbonyl group of the Acetic acid, trichloro-, 2-mercaptoethyl estertyl group. This results in the formation of a thioester intermediate, which can then undergo further reactions to form various organic compounds.
Biochemical and Physiological Effects:
Trichloroacetyl mercaptan has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
Trichloroacetyl mercaptan is a versatile reagent that can be used in a wide range of organic synthesis reactions. It is relatively inexpensive and easy to handle. However, it is also highly reactive and can be hazardous if not handled properly. It is important to take appropriate safety precautions when working with Acetic acid, trichloro-, 2-mercaptoethyl estertyl mercaptan.
Zukünftige Richtungen
There are several future directions for research on Acetic acid, trichloro-, 2-mercaptoethyl estertyl mercaptan. One area of research is the development of new synthetic methods using Acetic acid, trichloro-, 2-mercaptoethyl estertyl mercaptan as a reagent. Another area of research is the investigation of the biological activity of Acetic acid, trichloro-, 2-mercaptoethyl estertyl mercaptan and its derivatives. Finally, the development of new applications for Acetic acid, trichloro-, 2-mercaptoethyl estertyl mercaptan in areas such as medicine and materials science is also an important future direction.
Synthesemethoden
Trichloroacetyl mercaptan can be synthesized by the reaction of Acetic acid, trichloro-, 2-mercaptoethyl estertic acid with thiol compounds such as 2-mercaptoethanol. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is purified by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
Trichloroacetyl mercaptan has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of thiol-containing compounds such as thioesters, thioamides, and thioethers. It has also been used in the synthesis of peptides and proteins.
Eigenschaften
CAS-Nummer |
13306-59-7 |
|---|---|
Produktname |
Acetic acid, trichloro-, 2-mercaptoethyl ester |
Molekularformel |
C4H5Cl3O2S |
Molekulargewicht |
223.5 g/mol |
IUPAC-Name |
2-sulfanylethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C4H5Cl3O2S/c5-4(6,7)3(8)9-1-2-10/h10H,1-2H2 |
InChI-Schlüssel |
YBDZCJFRDQTUCI-UHFFFAOYSA-N |
SMILES |
C(CS)OC(=O)C(Cl)(Cl)Cl |
Kanonische SMILES |
C(CS)OC(=O)C(Cl)(Cl)Cl |
Andere CAS-Nummern |
13306-59-7 |
Synonyme |
Trichloroacetic acid 2-mercaptoethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



